molecular formula C20H28Si2 B14446950 (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) CAS No. 78375-55-0

(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane)

Cat. No.: B14446950
CAS No.: 78375-55-0
M. Wt: 324.6 g/mol
InChI Key: MFPZLDLNFMYLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is an organic compound characterized by the presence of two phenyl groups attached to an ethene backbone, with trimethylsilane groups at each end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) typically involves the reaction of (2,2-dibromoethene-1,1-diyl)dibenzene with trimethylsilyl reagents under specific conditions. One common method involves the use of tetrakis(triphenylphosphine)palladium as a catalyst in a solvent mixture of 1,4-dioxane and water. The reaction is carried out at elevated temperatures (around 90°C) under an inert nitrogen atmosphere for 24 hours. The resulting mixture is then extracted and purified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilane groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing the behavior of other molecules in its vicinity. This can lead to changes in molecular conformation, reactivity, and overall function.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylethylene: Known for its aggregation-induced emission properties.

    1,2-Bis(diphenylphosphino)ethane: Used as a ligand in coordination chemistry.

    4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): Similar structural features with bromine substituents.

Uniqueness

(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is unique due to its combination of phenyl and trimethylsilane groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

78375-55-0

Molecular Formula

C20H28Si2

Molecular Weight

324.6 g/mol

IUPAC Name

(2,2-diphenyl-1-trimethylsilylethenyl)-trimethylsilane

InChI

InChI=1S/C20H28Si2/c1-21(2,3)20(22(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3

InChI Key

MFPZLDLNFMYLRR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.